molecular formula C15H11ClFNO2 B6160638 5-chloro-2-[1-(4-fluorophenoxy)ethyl]-1,3-benzoxazole CAS No. 2413869-85-7

5-chloro-2-[1-(4-fluorophenoxy)ethyl]-1,3-benzoxazole

Cat. No.: B6160638
CAS No.: 2413869-85-7
M. Wt: 291.7
InChI Key:
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Description

5-Chloro-2-[1-(4-fluorophenoxy)ethyl]-1,3-benzoxazole (5-C2FBEB) is an organic compound with a wide range of applications in scientific research. It is a colorless solid with a molecular weight of 293.56 g/mol, and a melting point of 133-135 °C. It is a small molecule that can be easily synthesized, and it is used in a variety of laboratory experiments.

Scientific Research Applications

5-chloro-2-[1-(4-fluorophenoxy)ethyl]-1,3-benzoxazole has been used in a variety of scientific research applications. It has been used as a fluorescent probe for the detection of intracellular reactive oxygen species, as a fluorescent marker for DNA and RNA, and as a fluorescent dye for the detection of cancer cells. It has also been used as a fluorescent label for the detection of proteins and as a fluorescent dye for the imaging of cells.

Mechanism of Action

5-chloro-2-[1-(4-fluorophenoxy)ethyl]-1,3-benzoxazole has a unique mechanism of action. It is a small molecule that can easily penetrate cell membranes and interact with intracellular targets. It is known to interact with proteins and nucleic acids, and it has been shown to bind to DNA and RNA. It has also been shown to interact with proteins and other biomolecules, resulting in the modulation of their activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of proteins, resulting in the activation or inhibition of their function. It has also been shown to interact with DNA and RNA, resulting in the modulation of gene expression. Additionally, it has been shown to interact with other biomolecules, resulting in the modulation of their activity.

Advantages and Limitations for Lab Experiments

5-chloro-2-[1-(4-fluorophenoxy)ethyl]-1,3-benzoxazole has several advantages for laboratory experiments. It is a small molecule that can easily penetrate cell membranes and interact with intracellular targets. It is also relatively inexpensive and can be easily synthesized. However, there are some limitations for laboratory experiments. For example, it is not very stable and can degrade quickly in the presence of light and oxygen. Additionally, it can be toxic to cells at high concentrations.

Future Directions

There are several potential future directions for 5-chloro-2-[1-(4-fluorophenoxy)ethyl]-1,3-benzoxazole research. For example, it could be used to develop new fluorescent probes for the detection of intracellular targets. It could also be used to develop new fluorescent labels for the imaging of cells. Additionally, it could be used to develop new drugs that target specific proteins or nucleic acids. Finally, it could be used to develop new biomolecules that modulate the activity of proteins and other biomolecules.

Synthesis Methods

5-chloro-2-[1-(4-fluorophenoxy)ethyl]-1,3-benzoxazole can be synthesized using a two-step method. The first step is the condensation of 4-fluorophenol and 1,3-benzoxazole-5-carboxylic acid in the presence of a base such as pyridine. This reaction yields the intermediate 5-chloro-2-hydroxy-1,3-benzoxazole. The second step is the substitution of the hydroxy group by 1-(4-fluorophenoxy)ethyl group using a suitable alkylating agent such as ethyl chloroformate. This reaction yields this compound as the final product.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-chloro-2-[1-(4-fluorophenoxy)ethyl]-1,3-benzoxazole involves the reaction of 2-amino-5-chlorobenzoic acid with 4-fluorophenol to form 5-chloro-2-[1-(4-fluorophenoxy)ethyl]benzoic acid, which is then cyclized with phosphoryl chloride to yield the final product.", "Starting Materials": [ "2-amino-5-chlorobenzoic acid", "4-fluorophenol", "phosphoryl chloride" ], "Reaction": [ "Step 1: 2-amino-5-chlorobenzoic acid is reacted with 4-fluorophenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane to form 5-chloro-2-[1-(4-fluorophenoxy)ethyl]benzoic acid.", "Step 2: 5-chloro-2-[1-(4-fluorophenoxy)ethyl]benzoic acid is then cyclized with phosphoryl chloride in the presence of a base such as triethylamine (TEA) in anhydrous dichloromethane to yield 5-chloro-2-[1-(4-fluorophenoxy)ethyl]-1,3-benzoxazole." ] }

2413869-85-7

Molecular Formula

C15H11ClFNO2

Molecular Weight

291.7

Purity

95

Origin of Product

United States

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